N-(pyrimidin-5-yl)acetamide

Overview

Description

“N-(pyrimidin-5-yl)acetamide” is a chemical compound with the molecular formula C6H7N3O . It is an organic compound that belongs to the class of carboximidic acids .

Molecular Structure Analysis

The molecular structure of “N-(pyrimidin-5-yl)acetamide” consists of a pyrimidine ring attached to an acetamide group . The molecular weight of this compound is 137.14 .

Scientific Research Applications

Anti-Inflammatory Applications

N-(pyrimidin-5-yl)acetamide: derivatives have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.

Synthesis of Pyrimidine Derivatives

The compound serves as a precursor in the synthesis of various pyrimidine derivatives. These derivatives are synthesized through different methods and have a wide range of pharmacological effects . The versatility in synthesis allows for the exploration of structure-activity relationships, leading to the development of compounds with enhanced activities and reduced toxicity.

Inhibitors of NF-κB and AP-1

Some derivatives of N-(pyrimidin-5-yl)acetamide have been identified as inhibitors of NF-κB and AP-1, which are proteins that play a role in the regulation of immune responses. The inhibition of these factors can modulate the levels of interleukins like IL-2 and IL-8, which are involved in inflammatory and immune responses .

Antioxidant Properties

Pyrimidine derivatives, including those derived from N-(pyrimidin-5-yl)acetamide , exhibit antioxidant properties. Antioxidants are crucial in protecting the body from damage caused by free radicals and reactive oxygen species, which can lead to various diseases including cancer .

Antibacterial and Antiviral Activities

Research has shown that pyrimidine derivatives can display antibacterial and antiviral activities. This is significant in the development of new medications to treat infections, especially with the rise of antibiotic-resistant strains of bacteria .

Material Science Research

N-(pyrimidin-5-yl)acetamide: and its derivatives are also used in material science research. Scientists explore these compounds for their potential applications in creating new materials with desirable properties for various industrial applications .

Mechanism of Action

Target of Action

N-(pyrimidin-5-yl)acetamide is a derivative of pyrimidine, which is an aromatic heterocyclic compound known to display a range of pharmacological effects . The primary targets of N-(pyrimidin-5-yl)acetamide are likely to be similar to those of other pyrimidine derivatives, which include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Based on the known actions of pyrimidine derivatives, it can be inferred that n-(pyrimidin-5-yl)acetamide may interact with its targets to inhibit their expression and activities . This could result in the suppression of inflammation and other related processes.

Biochemical Pathways

The biochemical pathways affected by N-(pyrimidin-5-yl)acetamide are likely to be those involved in inflammation and immune response. For instance, the compound may affect the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into thromboxanes, prostaglandins, and prostacyclins . By inhibiting this pathway, N-(pyrimidin-5-yl)acetamide could potentially reduce inflammation and pain.

Pharmacokinetics

It is known that the compound should be stored in a refrigerated environment , suggesting that its stability and bioavailability may be temperature-dependent.

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of N-(pyrimidin-5-yl)acetamide. As mentioned earlier, the compound should be stored in a refrigerated environment , indicating that its stability and efficacy may be affected by temperature. The impact of other environmental factors on the compound’s action is currently unknown and would require further investigation.

properties

IUPAC Name |

N-pyrimidin-5-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5(10)9-6-2-7-4-8-3-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXRYNIAZAHCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632177 | |

| Record name | N-(Pyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrimidin-5-yl)acetamide | |

CAS RN |

45810-14-8 | |

| Record name | N-(Pyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

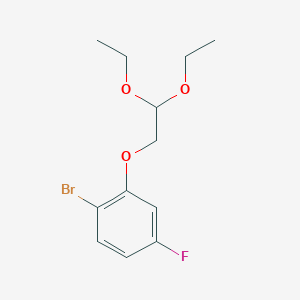

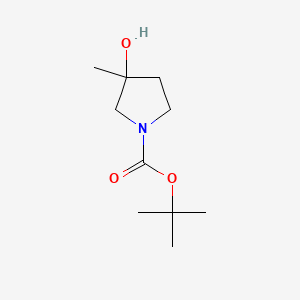

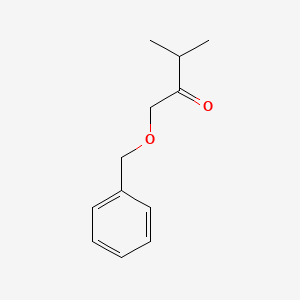

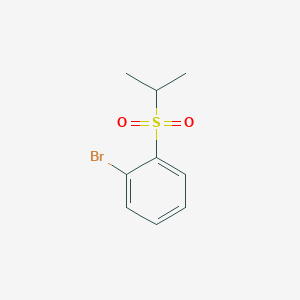

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)

![4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine](/img/structure/B1290699.png)